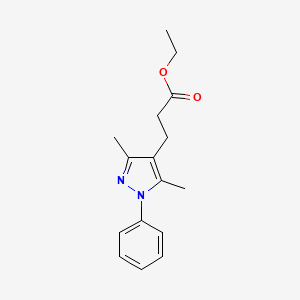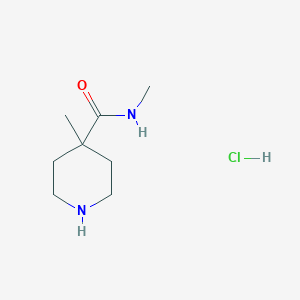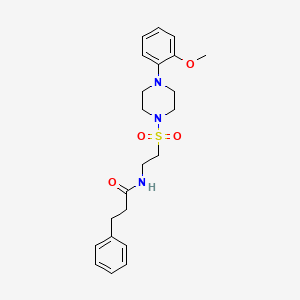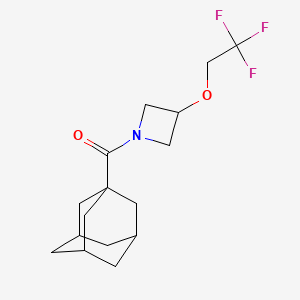![molecular formula C26H32N4O4 B2605295 Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 894195-24-5](/img/structure/B2605295.png)
Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : This compound has been synthesized through various chemical reactions, involving the use of different reagents and catalysts to achieve the desired molecular structure (Abu‐Hashem et al., 2020).
Chemical Reactions and Derivatives : Researchers have explored the reactions of this compound with various amines, leading to the formation of different derivatives, such as pyrimidines and acetoacetamides (Kinoshita et al., 1989).
Structural Analysis and Characterization : Detailed structural characterization, including IR, NMR, and MS analyses, has been conducted to confirm the molecular structure of this compound and its derivatives (Srikrishna et al., 2010).
Applications in Biomedical Research
Antiproliferative Activity : Studies have shown that certain derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines, indicating potential applications in cancer research (Mallesha et al., 2012).
Antimicrobial Activities : Some derivatives have demonstrated antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Potential in Neurological Research : There is evidence that certain derivatives might have neuroprotective effects, offering potential pathways for research into neurodegenerative diseases and neurotoxicity (Zhong et al., 2018).
Fluorescent Ligands for Receptor Research : Derivatives of this compound have been used as fluorescent ligands to study specific receptors, such as the human 5-HT1A receptors, contributing to receptor binding studies and drug discovery (Lacivita et al., 2009).
Anti-Cancer Properties : Certain derivatives have shown broad-spectrum anti-cancer activity, reinforcing the potential of this compound in oncology research (Keefer, 2010).
Mécanisme D'action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives have been found to interact with a variety of targets, including alpha1-adrenergic receptors , and acetylcholinesterase . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if it targets alpha1-adrenergic receptors, it might modulate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . If it targets acetylcholinesterase, it could potentially increase acetylcholine levels .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. Alpha1-adrenergic receptors are involved in numerous pathways related to cardiovascular function and neurological conditions . Acetylcholinesterase is involved in cholinergic neurotransmission .
Pharmacokinetics
Other piperazine derivatives have been found to exhibit a range of pharmacokinetic properties .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, modulation of alpha1-adrenergic receptors could affect cardiovascular function , while inhibition of acetylcholinesterase could affect neurotransmission .
Propriétés
IUPAC Name |
methyl 6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-17-7-5-10-22(18(17)2)30-13-11-29(12-14-30)16-21-23(25(31)34-4)24(28-26(32)27-21)19-8-6-9-20(15-19)33-3/h5-10,15,24H,11-14,16H2,1-4H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEGDVMSHHCPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=CC=C4)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2605218.png)
![3-[[1-(4-Nitrophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2605220.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2605221.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2605223.png)
![5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605225.png)

![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)


![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2605233.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)